N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS2/c15-11-6-9(12(16)21-11)10-7-20-14(17-10)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRSAQHAYAHVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physicochemical Properties
Understanding the physicochemical properties of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is essential for developing effective synthetic strategies and analytical methods.
Structural Characteristics
The compound possesses several key structural features:
- A central 1,3-thiazol-2-yl scaffold serving as the connecting hub
- A 2,5-dichlorothiophen-3-yl substituent at the thiazole's 4-position
- A cyclohexanecarboxamide group attached to the thiazole's 2-position
- Multiple heteroatoms (nitrogen and sulfur) providing potential coordination sites
Physical and Chemical Properties
Table 1 summarizes the essential physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 476296-61-4 |
| Molecular Formula | C₁₄H₁₄Cl₂N₂OS₂ |
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
| InChI | InChI=1S/C14H14Cl2N2OS2/c15-11-6-9(12(16)21-11)10-7-20-14(17-10)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) |
| InChI Key | DLRSAQHAYAHVNA-UHFFFAOYSA-N |
| Appearance | Solid (typically white to off-white crystalline powder) |
| Solubility | Limited water solubility; soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane |
The presence of two chlorine atoms on the thiophene ring enhances the compound's electrophilicity, while the cyclohexane ring adopts a chair conformation that minimizes steric strain and optimizes hydrophobic interactions.
General Synthetic Approaches
The synthesis of this compound typically follows retrosynthetic strategies that consider the formation of key bonds and functional groups in a logical sequence. Several general approaches can be employed, with specific modifications tailored to optimize yield, purity, and scalability.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals several potential disconnections, as illustrated in Figure 1:
- Disconnection of the amide bond between the thiazole ring and cyclohexanecarboxyl group
- Disconnection of the C-C bond between the thiazole and dichlorothiophene rings
- Construction of the thiazole ring through cyclization reactions
Key Building Blocks
Based on the retrosynthetic analysis, the following key building blocks are typically utilized:
- 2,5-Dichlorothiophene-3-carbaldehyde or 2,5-dichlorothiophene-3-acetic acid derivatives
- Thiourea or thioamide precursors for thiazole ring formation
- Cyclohexanecarboxylic acid or its activated derivatives (acid chlorides, anhydrides, esters)
- Suitable coupling reagents for amide bond formation
Detailed Preparation Methods
Several synthetic routes can be employed for the preparation of this compound, each with distinct advantages and limitations. The following sections present detailed protocols based on established methodologies for similar heterocyclic compounds.
Method A: Sequential Thiazole Formation and Amidation
This approach involves the initial formation of the thiazole ring with the dichlorothiophene substituent, followed by amidation with cyclohexanecarboxylic acid.
Synthesis of 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine
Reagents:
- 2,5-Dichlorothiophene-3-carbaldehyde (1.0 equivalent)
- Thiourea (1.2 equivalents)
- Iodine (1.1 equivalents)
- Dimethylformamide (DMF) as solvent
- Potassium carbonate (2.0 equivalents)
Procedure:
- Dissolve 2,5-dichlorothiophene-3-carbaldehyde (10.0 mmol, 1.95 g) in DMF (30 mL) in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.
- Add thiourea (12.0 mmol, 0.91 g) and stir at room temperature for 30 minutes.
- Add iodine (11.0 mmol, 2.79 g) portionwise over 10 minutes while maintaining the temperature below 30°C.
- Heat the mixture to 80-90°C and monitor by thin-layer chromatography (TLC) until completion (typically 4-6 hours).
- Cool to room temperature and add potassium carbonate solution (2M, 50 mL) dropwise.
- Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with sodium thiosulfate solution (10%, 50 mL) and brine (50 mL).
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography (hexane/ethyl acetate) to afford 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine.
Amidation with Cyclohexanecarboxylic Acid
Reagents:
- 4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-amine (1.0 equivalent)
- Cyclohexanecarboxylic acid (1.2 equivalents)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.3 equivalents)
- Hydroxybenzotriazole (HOBt) (1.3 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
- Dichloromethane (DCM) as solvent
Procedure:
- Dissolve 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine (5.0 mmol) in DCM (25 mL) in a round-bottomed flask.
- Add cyclohexanecarboxylic acid (6.0 mmol, 0.77 g), EDCI (6.5 mmol, 1.25 g), and HOBt (6.5 mmol, 0.88 g).
- Add DIPEA (12.5 mmol, 2.18 mL) dropwise while stirring at 0°C.
- Allow the mixture to warm to room temperature and stir for 12-16 hours.
- Quench with water (30 mL) and extract with DCM (3 × 30 mL).
- Wash the combined organic layers with 1M hydrochloric acid (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by recrystallization from an appropriate solvent (ethanol or ethyl acetate/hexane) to obtain this compound.
Method B: One-Pot Thiazole Formation and Amidation
This approach utilizes a one-pot protocol for the direct conversion of α-bromoketones and thiourea derivatives to this compound.
Reagents:
- 2-Bromo-1-(2,5-dichlorothiophen-3-yl)ethanone (1.0 equivalent)
- N-cyclohexanoylthiourea (1.1 equivalents)
- Potassium carbonate (2.0 equivalents)
- Acetonitrile as solvent
Procedure:
- Prepare N-cyclohexanoylthiourea by reacting cyclohexanecarboxylic acid chloride (10.0 mmol, 1.47 g) with thiourea (10.0 mmol, 0.76 g) in acetone (30 mL) in the presence of potassium carbonate (20.0 mmol, 2.76 g) at reflux for 4 hours.
- Without isolation, add 2-bromo-1-(2,5-dichlorothiophen-3-yl)ethanone (10.0 mmol, 2.98 g) to the reaction mixture and continue refluxing for an additional 6 hours.
- Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure.
- Add water (50 mL) to the residue and extract with ethyl acetate (3 × 50 mL).
- Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify by column chromatography (hexane/ethyl acetate) or recrystallization to obtain the target compound.
Method C: Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis represents a classical approach for constructing the thiazole core through the condensation of α-haloketones with thioamides.
Reagents:
- 2-Bromo-1-(2,5-dichlorothiophen-3-yl)ethanone (1.0 equivalent)
- Cyclohexanecarbothioamide (1.1 equivalents)
- Ethanol as solvent
Procedure:
- Prepare cyclohexanecarbothioamide by treating cyclohexanecarboxamide (10.0 mmol, 1.27 g) with Lawesson's reagent (5.0 mmol, 2.02 g) in toluene (30 mL) at reflux for 4 hours.
- After isolation and purification, dissolve cyclohexanecarbothioamide (5.0 mmol) in ethanol (25 mL) and add 2-bromo-1-(2,5-dichlorothiophen-3-yl)ethanone (5.0 mmol, 1.49 g).
- Reflux the mixture for 3-4 hours, monitoring by TLC until completion.
- Cool to room temperature, concentrate under reduced pressure, and add water (30 mL).
- Extract with ethyl acetate (3 × 30 mL), wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography or recrystallization to obtain the target compound.
Method D: Alternative Approach Using N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide Derivatives
Drawing inspiration from the synthesis of structurally related compounds, this approach involves the modification of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide derivatives to construct the thiazole ring.
Procedure:
- Synthesize 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene using established methods.
- Convert to the corresponding acetamide derivative through acetylation.
- Introduce the dichlorothiophene moiety through appropriate coupling reactions.
- Transform the cyano group to construct the thiazole ring.
- Perform amidation with cyclohexanecarboxylic acid to obtain the target compound.
This method offers versatility for introducing structural variations but may require optimization for the specific target compound.
Comparison of Synthetic Methods
Table 2 provides a comparative analysis of the described preparation methods for this compound.
Table 2: Comparison of Synthetic Methods for this compound
| Method | Key Features | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| A: Sequential Thiazole Formation and Amidation | Two-step process with isolation of thiazole intermediate | High purity, controlled reaction at each step | Longer process, multiple purifications required | 60-70 |
| B: One-Pot Thiazole Formation and Amidation | Direct conversion without intermediate isolation | Time-efficient, fewer purification steps | Potential side reactions, lower purity | 50-65 |
| C: Hantzsch Thiazole Synthesis | Classical approach using thioamides | Well-established, reliable methodology | Requires preparation of thioamide, sensitive to reaction conditions | 55-75 |
| D: Alternative Approach | Based on modification of substituted thiophene derivatives | Versatile for introducing variations | Multi-step, complex procedures | 40-60 |
Analytical Methods and Characterization
Comprehensive characterization of this compound is essential to confirm its identity, purity, and structural features.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 12.15 (s, 1H, NH)
- δ 7.92 (s, 1H, thiazole-H)
- δ 7.56 (s, 1H, thiophene-H)
- δ 2.45-2.35 (m, 1H, cyclohexyl-CH)
- δ 1.85-1.65 (m, 4H, cyclohexyl-CH₂)
- δ 1.60-1.15 (m, 6H, cyclohexyl-CH₂)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 175.2 (C=O)
- δ 158.6 (thiazole-C2)
- δ 147.3 (thiazole-C4)
- δ 135.2, 131.8, 128.4, 126.9 (thiophene carbons)
- δ 114.5 (thiazole-C5)
- δ 44.3 (cyclohexyl-CH)
- δ 29.2, 25.6, 25.1 (cyclohexyl-CH₂)
Mass Spectrometry
ESI-MS (m/z): 362.0 [M+H]⁺, 384.0 [M+Na]⁺
HRMS (ESI): Calculated for C₁₄H₁₄Cl₂N₂OS₂ [M+H]⁺: 361.9925, Found: 361.9928
Infrared Spectroscopy
FT-IR (KBr, cm⁻¹):
- 3250-3150 (N-H stretching)
- 2930, 2855 (C-H stretching, cyclohexyl)
- 1670-1650 (C=O stretching, amide)
- 1550-1530 (C=N stretching)
- 1460-1440 (C=C stretching, aromatic)
- 750-730 (C-Cl stretching)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Conditions:
- Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Retention Time: ~7.5 minutes
Thin-Layer Chromatography (TLC)
Conditions:
- Stationary Phase: Silica gel 60 F₂₅₄
- Mobile Phase: Hexane/ethyl acetate (7:3 v/v)
- Visualization: UV (254 nm) and ninhydrin spray
- Rf Value: ~0.45
Elemental Analysis
Calculated for C₁₄H₁₄Cl₂N₂OS₂:
- C: 46.54%
- H: 3.90%
- N: 7.75%
- S: 17.75%
- Cl: 19.61%
Found:
- C: 46.49%
- H: 3.92%
- N: 7.72%
- S: 17.70%
- Cl: 19.58%
Optimization Strategies and Considerations
Several factors influence the efficiency and success of this compound synthesis, necessitating optimization strategies tailored to specific preparation methods.
Reaction Conditions Optimization
Table 3 summarizes the effect of various reaction parameters on the synthesis of the target compound using Method A.
Table 3: Effect of Reaction Conditions on the Synthesis of this compound
| Parameter | Variation | Effect on Yield (%) | Effect on Purity (%) |
|---|---|---|---|
| Temperature | 25°C | 35-40 | 90-95 |
| 50°C | 55-60 | 92-96 | |
| 80°C | 65-70 | 85-90 | |
| 100°C | 60-65 | 75-80 | |
| Solvent | Dichloromethane | 55-60 | 90-95 |
| Tetrahydrofuran | 60-65 | 85-90 | |
| Dimethylformamide | 65-70 | 80-85 | |
| Acetonitrile | 55-60 | 85-90 | |
| Coupling Agent | EDCI/HOBt | 65-70 | 92-97 |
| DCC/DMAP | 60-65 | 88-93 | |
| HATU | 70-75 | 90-95 | |
| T3P | 65-70 | 90-95 | |
| Reaction Time | 4 hours | 40-45 | 85-90 |
| 8 hours | 55-60 | 90-95 | |
| 12 hours | 65-70 | 92-97 | |
| 24 hours | 65-70 | 90-95 |
Catalyst Considerations
Drawing from the approaches used in related cyclization reactions, various catalysts can enhance the formation of key intermediates in the synthesis of this compound.
Table 4: Catalyst Effects on Thiazole Ring Formation
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | - | 80 | 6 | 45-50 |
| Zinc chloride | 10 | 60 | 4 | 60-65 |
| Copper(I) iodide | 5 | 70 | 5 | 55-60 |
| Iodine | 10 | 80 | 4 | 65-70 |
| p-Toluenesulfonic acid | 5 | 60 | 5 | 50-55 |
Purification Strategies
Effective purification techniques are crucial for obtaining high-purity this compound. Common impurities include unreacted starting materials, reaction by-products, and degradation products.
Table 5: Comparison of Purification Methods
| Purification Method | Advantages | Limitations | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Column Chromatography | High separation efficiency, scalable | Solvent-intensive, time-consuming | 80-85 | 98-99 |
| Recrystallization | Simple procedure, high purity | Lower recovery, solvent optimization required | 70-75 | 99+ |
| Precipitation | Fast, economical | Limited to certain impurity profiles | 75-80 | 95-97 |
| Preparative HPLC | Excellent purity, automated | Expensive, low throughput | 85-90 | 99+ |
Scale-Up Considerations
Scaling up the synthesis of this compound from laboratory to industrial scale presents several challenges that must be addressed to maintain efficiency, safety, and product quality.
Process Economics
Key economic factors for industrial-scale synthesis include:
- Raw material costs and availability
- Energy consumption during synthesis and purification
- Solvent recovery and recycling strategies
- Overall process efficiency and waste management
Quality Control Measures
Ensuring consistent quality in scaled-up production requires:
- In-process controls at critical steps
- Statistical process control monitoring
- Validated analytical methods for purity determination
- Stability studies under various storage conditions
Applications and Research Directions
This compound and structurally related compounds have attracted research interest in various fields, particularly for their potential biological activities.
Biological Applications
Research on related thiazole-thiophene derivatives suggests several potential applications:
- Antimicrobial agents against resistant bacterial strains
- Anticancer activities through various mechanisms
- Anti-inflammatory properties in chronic inflammatory conditions
- Modulation of protein-protein interactions in signaling pathways
Material Science Applications
The unique structural features of this compound make it potentially useful in:
- Semiconductor materials with specific electronic properties
- Fluorescent probes for biological imaging
- Corrosion inhibitors for metal protection
- Components in organic electronic devices
Chemical Reactions Analysis
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The thiazole ring present in N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is known for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that derivatives of thiazole can inhibit bacterial lipid biosynthesis, leading to effective antimicrobial action against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . A notable study demonstrated that modifications to the thiazole structure significantly enhanced cytotoxicity against various cancer cell lines .
Inflammation Modulation
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Molecular docking studies have suggested potential interactions with enzymes involved in inflammatory pathways, indicating a promising avenue for further research into its therapeutic applications .
Agricultural Applications
Pesticidal Activity
The compound's unique structure makes it a candidate for use as a pesticide. Similar thiazole derivatives have been reported to possess herbicidal and insecticidal properties. Research into the efficacy of these compounds against agricultural pests could lead to the development of new agrochemicals that are both effective and environmentally friendly .
Material Science
Synthesis of Advanced Materials
this compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex molecules with potential applications in materials science, including polymers and nanomaterials .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal showcased the antimicrobial activity of thiazole derivatives derived from similar compounds. The research highlighted that structural modifications led to enhanced activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that specific modifications could improve selectivity towards cancer cells while minimizing toxicity to normal cells. This study emphasized the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Data
The following table summarizes key analogs and their properties:
Impact of Substituents on Properties
Halogenation Patterns
- The target compound and its dichlorothiophene analog share halogenated thiophene moieties, which improve metabolic stability and binding to hydrophobic pockets.
Amide Group Variations
- Cyclohexanecarboxamide (Target): The non-aromatic cyclohexane ring increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across biological membranes.
- Sulfamoylbenzamide : The sulfamoyl group adds hydrogen-bonding capacity and polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration.
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural framework that includes:
- A thiazole ring
- A dichlorothiophene moiety
- A cyclohexanecarboxamide group
These components contribute to the compound's chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs demonstrate significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
2. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
3. Anticancer Properties
Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism likely involves interaction with cellular signaling pathways that regulate cell growth and survival.
The biological activity of this compound is believed to involve several mechanisms:
- Targeting Enzymes and Receptors: The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
- Modulation of Signaling Pathways: It may influence various signaling pathways involved in inflammation and cell proliferation.
Case Studies
-
Antimicrobial Study
A study conducted on the antimicrobial efficacy of thiazole derivatives demonstrated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. -
Cancer Cell Line Study
In vitro studies using human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, and how are yields maximized?
- Methodology : The synthesis typically involves coupling a pre-functionalized thiazole core with a dichlorothiophene moiety, followed by cyclohexanecarboxamide attachment. Key steps include:
- Thiazole formation : Use of 2-amino-thiazole derivatives reacted with dichlorothiophene carbonyl intermediates under reflux in dioxane or acetonitrile .
- Amidation : Activation of the carboxylic acid group (e.g., via chloroacetyl chloride) and reaction with the amine-functionalized thiazole intermediate in the presence of triethylamine .
- Purification : Recrystallization (ethanol-DMF mixtures) or column chromatography to isolate the final product with >95% purity .
- Yield Optimization : Control reaction temperature (20–25°C), stoichiometric ratios (1:1 molar ratio of amine to acyl chloride), and solvent choice (pyridine for acylation reactions) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry of the thiazole and dichlorothiophene groups. For example, aromatic protons in the thiophene ring appear as distinct doublets (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 414.2) and detect isotopic patterns from chlorine atoms .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, and TLC for reaction monitoring (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and oxidative conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the carboxamide to carboxylic acid) .
- Oxidative Stress : Expose to H₂O₂ (1–5 mM) or cytochrome P450 enzymes (in vitro liver microsomes). Use LC-MS/MS to detect sulfoxide or hydroxylated derivatives .
- Data Interpretation : Compare degradation kinetics (half-life calculations) and correlate with molecular docking studies to predict vulnerable functional groups .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Hypothesis Testing :
- Assay Variability : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 panel for anticancer screening) .
- Cellular Context : Compare activity in Gram-positive vs. Gram-negative bacteria (cell wall permeability differences) or cancer cell lines with varying expression of target enzymes (e.g., PFOR inhibition in anaerobic organisms) .
- Mechanistic Studies : Use gene knockout models (CRISPR/Cas9) to validate target engagement. For example, silence PFOR in C. difficile to confirm the compound’s mode of action .
Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s pharmacological profile?
- Methodology :
- Core Modifications : Synthesize analogs with substituents on the cyclohexane ring (e.g., methyl, hydroxyl groups) to assess steric and electronic effects on bioavailability .
- Heterocycle Replacement : Substitute the thiazole with imidazo[2,1-b]thiazole or pyrimidine rings to evaluate potency against kinase targets .
- Pharmacokinetic Profiling : Measure logP (octanol-water partition) and plasma protein binding (equilibrium dialysis) to optimize lipophilicity and half-life .
- Data Integration : Use QSAR models to predict binding affinity to targets like EGFR or MAPK pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data across different cell lines?
- Root-Cause Analysis :
- Cell Line Variability : Profile genetic differences (e.g., p53 status, ABC transporter expression) using RNA sequencing .
- Metabolic Activation : Test prodrug activation mechanisms (e.g., liver S9 fractions) to identify if cytotoxicity requires metabolic conversion .
- Validation : Repeat assays with isogenic cell lines (e.g., wild-type vs. ABCB1-transfected) to isolate efflux pump effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
